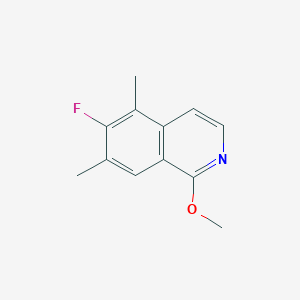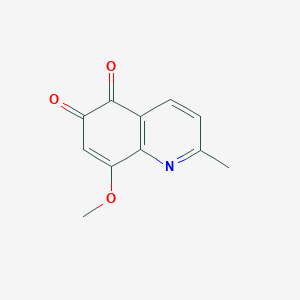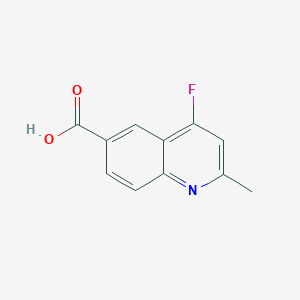![molecular formula C13H8N2O B11895209 6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde](/img/structure/B11895209.png)
6'-Ethynyl-[2,2'-bipyridine]-6-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is a chemical compound that belongs to the bipyridine family Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond This particular compound is characterized by the presence of an ethynyl group at the 6’ position and a formyl group at the 6 position of the bipyridine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,2’-bipyridine.
Functionalization: The 6 position of the bipyridine is functionalized with an ethynyl group through a Sonogashira coupling reaction. This reaction involves the use of a palladium catalyst and a copper co-catalyst in the presence of an appropriate base.
Formylation: The ethynylated bipyridine is then subjected to a formylation reaction to introduce the formyl group at the 6 position. This can be achieved using a Vilsmeier-Haack reaction, which involves the use of a formylating reagent such as N,N-dimethylformamide and phosphorus oxychloride.
Industrial Production Methods: While the laboratory synthesis of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is well-documented, industrial production methods may involve scaling up the reaction conditions and optimizing the use of catalysts and reagents to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 6’-Ethynyl-[2,2’-bipyridine]-6-carboxylic acid.
Reduction: 6’-Ethynyl-[2,2’-bipyridine]-6-methanol.
Substitution: Various substituted bipyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: The compound can be used as a fluorescent probe for studying biological systems due to its unique electronic properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.
Industry: It is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is primarily related to its ability to coordinate with metal ions. The bipyridine moiety acts as a bidentate ligand, forming stable complexes with transition metals. These metal complexes can participate in various catalytic and electronic processes, depending on the nature of the metal and the specific application.
Molecular Targets and Pathways:
Coordination Chemistry: The compound targets metal ions, forming coordination complexes that can be used in catalysis and materials science.
Fluorescence: The electronic properties of the compound allow it to act as a fluorescent probe, targeting specific biomolecules in biological systems.
Comparación Con Compuestos Similares
2,2’-Bipyridine: A widely used ligand in coordination chemistry, but lacks the ethynyl and formyl functional groups.
4,4’-Bipyridine: Another bipyridine isomer with different electronic properties and applications.
6,6’-Bis(ethynyl)-2,2’-bipyridine: Similar to 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde but with ethynyl groups at both 6 and 6’ positions.
Uniqueness: 6’-Ethynyl-[2,2’-bipyridine]-6-carbaldehyde is unique due to the presence of both ethynyl and formyl functional groups, which impart distinct electronic properties and reactivity. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propiedades
Fórmula molecular |
C13H8N2O |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
6-(6-ethynylpyridin-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C13H8N2O/c1-2-10-5-3-7-12(14-10)13-8-4-6-11(9-16)15-13/h1,3-9H |
Clave InChI |
CIVISVOOSRVIBC-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=NC(=CC=C1)C2=CC=CC(=N2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,7-Diazaspiro[4.4]nonane, 7-(5-pyrimidinyl)-](/img/structure/B11895130.png)
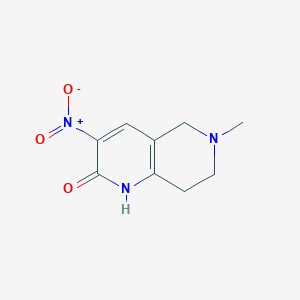
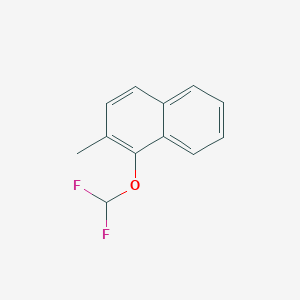
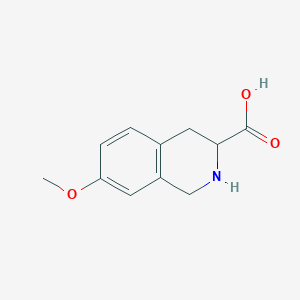

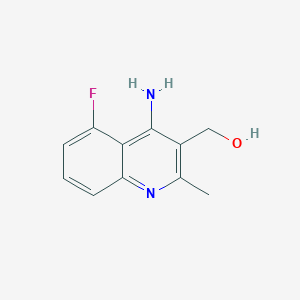

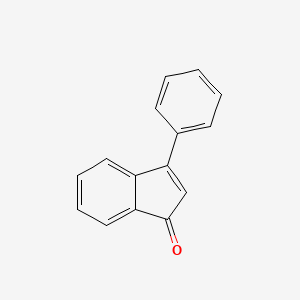
![2-Isobutyl-6-methyl-6H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11895173.png)
